molecular formula C8H9ClN4O2 B14001309 N-(2-Chloroethyldiazenyl)-4-nitro-aniline CAS No. 78604-31-6

N-(2-Chloroethyldiazenyl)-4-nitro-aniline

Cat. No.: B14001309
CAS No.: 78604-31-6
M. Wt: 228.63 g/mol
InChI Key: BTGNUWUGMKPDQE-UHFFFAOYSA-N
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Description

N-(2-Chloroethyldiazenyl)-4-nitro-aniline is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a 2-chloroethyl group and a 4-nitro-aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyldiazenyl)-4-nitro-aniline typically involves the diazotization of 4-nitroaniline followed by the coupling reaction with 2-chloroethylamine. The reaction conditions generally include acidic media to facilitate the diazotization process. The steps are as follows:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-chloroethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and reactors ensures consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyldiazenyl)-4-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(2-Chloroethyldiazenyl)-4-nitro-aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyldiazenyl)-4-nitro-aniline involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment and share structural similarities with N-(2-Chloroethyldiazenyl)-4-nitro-aniline.

    N-(2-Chloroethyl)dibenzylamine: Another compound with a similar chloroethyl group, used in various chemical syntheses.

Uniqueness

This compound is unique due to its combination of a diazenyl group and a nitro-aniline moiety, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

78604-31-6

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

N-(2-chloroethyldiazenyl)-4-nitroaniline

InChI

InChI=1S/C8H9ClN4O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H,10,11)

InChI Key

BTGNUWUGMKPDQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NCCCl)[N+](=O)[O-]

Origin of Product

United States

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